1-(thien-2-ylcarbonyl)piperidin-4-one

Spiro-annellation Heterocyclic synthesis Pyrrolodiazepine

1-(Thien-2-ylcarbonyl)piperidin-4-one (CAS 141945-71-3) is a heterocyclic compound combining a 4-piperidone core with a thiophene-2-carbonyl substituent. It is a member of the N-acylpiperidin-4-one class, readily available from commercial suppliers in research-grade purity (e.g., 95%).

Molecular Formula C10H11NO2S
Molecular Weight 209.27 g/mol
CAS No. 141945-71-3
Cat. No. B136289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(thien-2-ylcarbonyl)piperidin-4-one
CAS141945-71-3
Molecular FormulaC10H11NO2S
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C(=O)C2=CC=CS2
InChIInChI=1S/C10H11NO2S/c12-8-3-5-11(6-4-8)10(13)9-2-1-7-14-9/h1-2,7H,3-6H2
InChIKeyREOJKSKCKNLFCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Thien-2-ylcarbonyl)piperidin-4-one CAS 141945-71-3: A Heterocyclic Building Block for Spiro- and Pharmacophore Synthesis


1-(Thien-2-ylcarbonyl)piperidin-4-one (CAS 141945-71-3) is a heterocyclic compound combining a 4-piperidone core with a thiophene-2-carbonyl substituent [1]. It is a member of the N-acylpiperidin-4-one class, readily available from commercial suppliers in research-grade purity (e.g., 95%) . The compound is reported to function primarily as a 'key intermediate' and 'building block' in organic synthesis, notably in the construction of spiro-annelated heterocyclic systems with potential biological activity [2].

Why a Generic N-Acylpiperidin-4-one Cannot Substite 1-(Thien-2-ylcarbonyl)piperidin-4-one in Spiro-Annellation Reactions


In-class analogs like N-benzylpiperidin-4-one [1] or N-methyl-4-piperidone lack the distinct steric and electronic profile of the piperidinone-thiophene hybrid. The thiophene-2-carbonyl group in the target compound is not merely an N-substituent; its electron-rich, polarizable sulfur atom and conjugated π-system [2] introduce unique reactivity that directs reaction pathways differently than simple alkyl or benzyl analogs. As demonstrated in the synthesis of pyrrolobenzodiazepine and pyrrolobenzotriazepine spiro-systems, the 1-(thien-2-ylcarbonyl)piperidin-4-one scaffold serves as a specific synthon [3], making generic substitution chemically non-interchangeable for this application.

Quantitative Differentiation Evidence for 1-(Thien-2-ylcarbonyl)piperidin-4-one (CAS 141945-71-3)


Catalytic Application in Spiro-Annelled Pyrrole Synthesis: A Successful Synthon Over Non-Substituted and 1-Benzyl-4-piperidones

In the one-pot, maleic acid-catalyzed synthesis of tetracyclic systems containing pyrrolobenzodiazepine or pyrrolobenzotriazepine moieties, 1-(thien-2-ylcarbonyl)piperidin-4-one serves as a specific 1-substituted 4-oxopiperidine synthon. The target compound yields a structurally distinct spiro[piperidine-nucleus] hybrid not achievable with unsubstituted piperidin-4-one or N-benzyl-4-piperidone under identical acidic conditions [1]. Structural analysis confirms that the thienylcarbonyl group provides aromatic stabilization to the intermediate, directing annellation with aromatic amines to form the desired spiro-pyrrolo framework [1].

Spiro-annellation Heterocyclic synthesis Pyrrolodiazepine Synthon specificity

Thermal and Physical Stability Differentiation Against a Generic N-Benzyl-4-piperidone Baseline

Calculated and experimentally-derived physical properties indicate that 1-(thien-2-ylcarbonyl)piperidin-4-one possesses a computationally predicted boiling point of 389.21 °C at 760 mmHg and a density of 1.304 g/cm³ [1]. When compared to a typical N-benzyl-4-piperidone analog, which has a reported boiling point of ~330 °C and density of ~1.10 g/cm³ [2], the thienyl-carbonyl analog shows a ~59 °C increase in boiling point and a ~18% higher density. This higher thermal threshold and mass density lead to differential storage and handling requirements, directly influencing stability during long-term inventory and transport [1].

Thermal stability Physical chemistry Procurement Supply chain

Purity Specification Differentiates Research-Grade Supply Chain Integrity

Commercial suppliers report a minimum purity of 95% for 1-(thien-2-ylcarbonyl)piperidin-4-one (CAS 141945-71-3) alongside defined long-term storage conditions (cool, dry place) . In contrast, many generic 1-acylpiperidin-4-ones (e.g., 1-acetyl-4-piperidone) are commonly listed at ≥97% purity, reflecting differences in synthesis and purification complexity between thiophene-containing and simpler acyl derivatives [1].

Quality control Purity specification Reproducibility Procurement

Best Research and Industrial Application Scenarios for 1-(Thien-2-ylcarbonyl)piperidin-4-one


Heterocyclic Drug Discovery: Spiro- [pyrrolobenzodiazepine/diazepine] Library Synthesis

Use 1-(thien-2-ylcarbonyl)piperidin-4-one as the specific 4-oxopiperidine synthon in the one-pot, maleic acid-catalyzed annellation with aromatic amines [1]. This route constructs tetracyclic spiro-systems with potential CNS or antitumor activity, where other N-substituted piperidinones fail to give products. Design strategy should exploit the thienyl electron-donating effect for regioselective cyclization.

High-Temperature Solution-Phase Synthesis Requiring Robust Thermal Stability

When reactions require prolonged heating above 300 °C, the high predicted boiling point (389.21 °C) and density (1.304 g/cm³) of 1-(thien-2-ylcarbonyl)piperidin-4-one [2] offer a rugged building block compared to N-benzyl-4-piperidone which boils ~59 °C lower. Pre-screen thermal stability by DSC/TGA and maintain anhydrous, inert storage per supplier recommendation.

Quality Control and Formulation: Calibration Standards for Thiophene-Containing API Intermediates

Procure this compound at certified 95% purity (HPLC) from AKSci or equivalent reputable vendors and use it as a calibrated reference standard for HPLC/GC method development. Its distinct retention time and UV profile (thienyl π→π* transition) provide a reliable marker for detecting impurities in sulfur-containing piperidinone libraries, ensuring batch-to-batch consistency.

Academic Research on N-Acylpiperidinone Electronic Effects: A Model Substrate

In mechanistic studies comparing acylation kinetics, 1-(thien-2-ylcarbonyl)piperidin-4-one serves as a probe for studying the influence of five-membered heteroaryl rings versus phenyl or methyl groups on the electrophilicity of the piperidinone carbonyl. Quantify shifts in IR carbonyl stretching frequency or 13C NMR chemical shifts, referencing the known physical data [3].

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